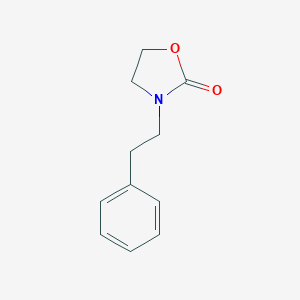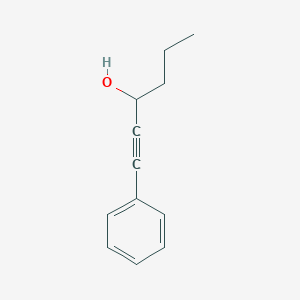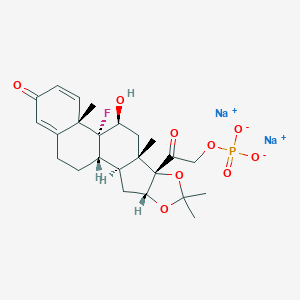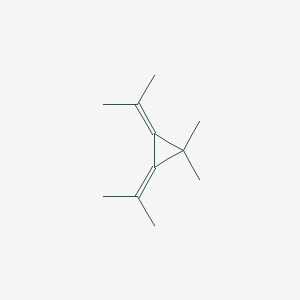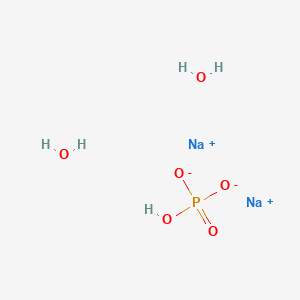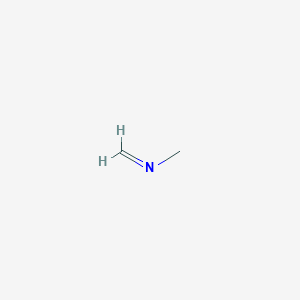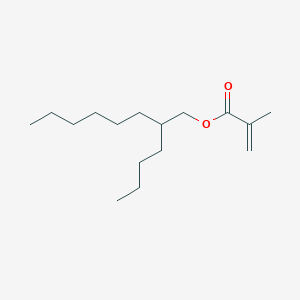
2-Butyloctyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyloctyl methacrylate (BOMA) is a monomer that belongs to the family of methacrylate esters. It is widely used in the polymer industry due to its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents. BOMA is a colorless liquid with a molecular weight of 326.49 g/mol and a boiling point of 300°C.
Applications De Recherche Scientifique
2-Butyloctyl methacrylate has various scientific research applications, including its use in the synthesis of polymers, coatings, adhesives, and sealants. This compound is used as a co-monomer in the production of copolymers with other monomers such as methyl methacrylate, styrene, and acrylonitrile. These copolymers have excellent properties such as high glass transition temperature, good mechanical strength, and low water absorption. This compound is also used as a cross-linking agent in the production of thermosetting resins.
Mécanisme D'action
2-Butyloctyl methacrylate acts as a cross-linking agent in the polymerization process. It reacts with other monomers to form covalent bonds, which results in the formation of a polymer network. The cross-linking process improves the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.
Biochemical and Physiological Effects
This compound has no known biochemical and physiological effects as it is not used as a drug or a pharmaceutical agent. However, it is important to handle this compound with care as it is a flammable and toxic liquid.
Avantages Et Limitations Des Expériences En Laboratoire
2-Butyloctyl methacrylate has several advantages in lab experiments, including its low viscosity, high molecular weight, and good solubility in organic solvents. These properties make it easy to handle and process in the laboratory. However, this compound is a toxic and flammable liquid, which requires proper handling and storage to avoid accidents.
Orientations Futures
There are several future directions for the research and development of 2-Butyloctyl methacrylate. One direction is the synthesis of new copolymers using this compound as a co-monomer. These copolymers can have improved properties such as higher glass transition temperature, better mechanical strength, and lower water absorption. Another direction is the use of this compound as a cross-linking agent in the production of new thermosetting resins. These resins can have improved properties such as higher thermal stability, better chemical resistance, and improved mechanical strength. Additionally, the use of this compound in the production of new coatings, adhesives, and sealants can also be explored. These materials can have improved properties such as better adhesion, higher durability, and improved weather resistance.
Conclusion
In conclusion, this compound is a versatile monomer that has various scientific research applications in the polymer industry. Its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents make it easy to handle and process in the laboratory. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound can lead to the production of new materials with improved properties and applications.
Méthodes De Synthèse
2-Butyloctyl methacrylate can be synthesized by the esterification reaction between 2-butanol and octyl methacrylate using a catalyst such as sulfuric acid. The reaction takes place at a temperature of 100-120°C under reflux conditions. The product is then purified by distillation to obtain pure this compound.
Propriétés
| 10097-26-4 | |
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
2-butyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-7-9-10-12-15(11-8-6-2)13-18-16(17)14(3)4/h15H,3,5-13H2,1-2,4H3 |
Clé InChI |
VHGQXSVGGOZFAO-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCC)COC(=O)C(=C)C |
SMILES canonique |
CCCCCCC(CCCC)COC(=O)C(=C)C |
| 10097-26-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
